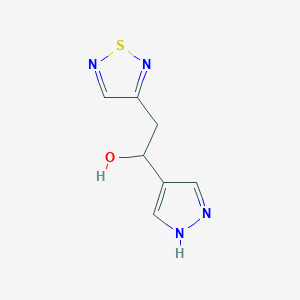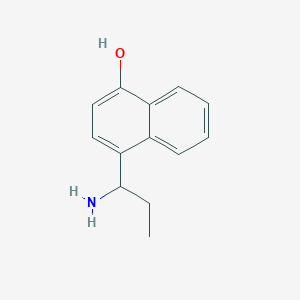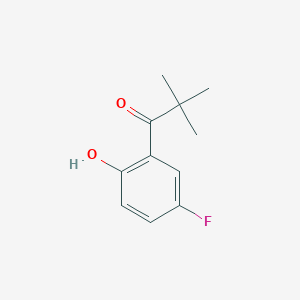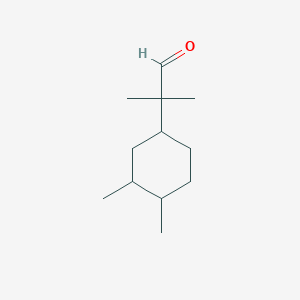
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a 2-methylpropanal group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal typically involves the alkylation of a cyclohexane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of precursor compounds or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions, particularly under conditions that favor electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, strong acids or bases
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler cyclohexane derivative with a ketone functional group.
2-Methylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.
3,4-Dimethylcyclohexanol: Contains hydroxyl groups instead of an aldehyde.
Uniqueness
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is unique due to its specific substitution pattern and the presence of both cyclohexane and aldehyde functional groups
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-(3,4-dimethylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C12H22O/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h8-11H,5-7H2,1-4H3 |
Clave InChI |
CCYYZKPXGMNUCX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


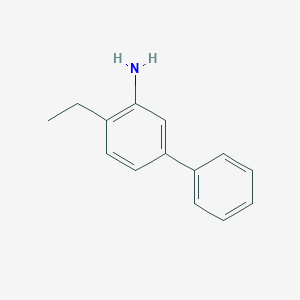

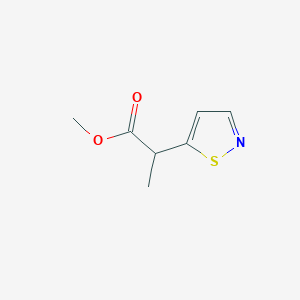
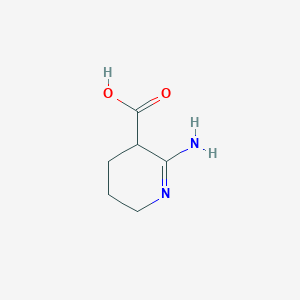
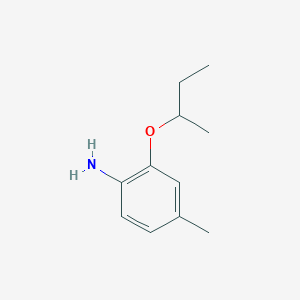
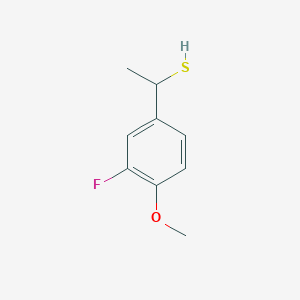

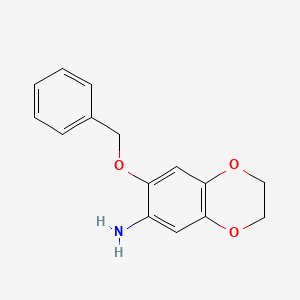
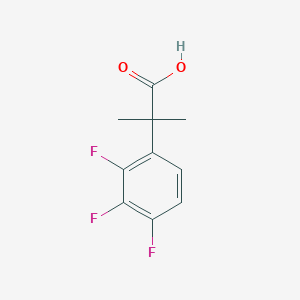
![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

